1-(4-Bromo-2-fluorophenyl)ethanone
Overview
Description
1-(4-Bromo-2-fluorophenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and the presence of a ketone functional group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as bromo- and fluoro-substituted phenyl rings and ethanone groups, have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of such compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures. For instance, a 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a related methanone compound . This process includes a key step of resolution by crystallization and is characterized by its scalability and ability to produce high-purity enantiomers. Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was improved to achieve a yield of 64.7% with a purity of 90.2% . These examples suggest that the synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone would likely involve halogenation and careful control of reaction conditions to achieve the desired purity and yield.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds closely related to 1-(4-Bromo-2-fluorophenyl)ethanone have been studied using both experimental techniques and theoretical calculations . The geometrical parameters of these molecules were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The molecular electrostatic potential (MEP) studies indicated the distribution of negative and positive charges across the molecule, which is crucial for understanding reactivity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the presence of electronegative substituents like bromine and fluorine. For example, the carbonyl group in related compounds was identified as the most reactive part due to its electronegativity . The presence of halogens can also facilitate reactions such as halogen exchange, as seen in the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone . These insights suggest that 1-(4-Bromo-2-fluorophenyl)ethanone would also exhibit unique reactivity patterns due to its halogenated aromatic ring and ketone group.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as phase transition temperatures and thermodynamic parameters, have been studied, particularly in the context of liquid crystalline materials . The order of substituents on the aromatic rings was found to correlate with the breadth of the molecules and their phase transition behaviors . Additionally, the synthesis of chalcone derivatives demonstrated the influence of ultrasonic energy on the crystallinity and energy efficiency of the synthesis process . These studies provide a foundation for understanding the physical and chemical properties of 1-(4-Bromo-2-fluorophenyl)ethanone, which may also exhibit distinct phase behaviors and reactivity under different synthesis conditions.
Scientific Research Applications
Molecular Structure and Analysis
- The molecular structure, vibrational frequencies, and vibrational assignments of 1-(4-Bromo-2-fluorophenyl)ethanone derivatives have been extensively studied. These compounds have been analyzed using Gaussian09 software, with results showing agreement with experimental infrared bands and X-ray diffraction (XRD) data. Notably, these studies have been critical in understanding the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, as well as in determining charge transfer within the molecule through HOMO and LUMO analysis (Mary et al., 2015).
Synthesis and Chemical Reactions
- Research has focused on the synthesis processes involving 1-(4-Bromo-2-fluorophenyl)ethanone derivatives. These include selective α-monobromination using specific ionic liquids, which has been found to be efficient and highly selective (Ying, 2011). Additionally, the synthesis of various compounds through condensation reactions and the use of novel methods like sonochemical methods have been explored, offering insights into more energy-efficient and effective synthesis techniques (Jarag et al., 2011).
Potential Therapeutic Applications
- Some derivatives of 1-(4-Bromo-2-fluorophenyl)ethanone have shown potential as anti-neoplastic agents. Molecular docking studies suggest inhibitory activity against certain targets, indicating possible use in cancer therapy (Mary et al., 2015).
Nonlinear Optical Properties
- Research into the nonlinear optical properties of these compounds, particularly the first hyperpolarizability, suggests potential applications in the field of nonlinear optics. This is due to the molecular structure and charge distribution within these molecules (Mary et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKFCSCYGAFWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620396 | |
Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)ethanone | |
CAS RN |
625446-22-2 | |
Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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